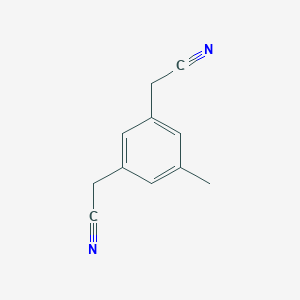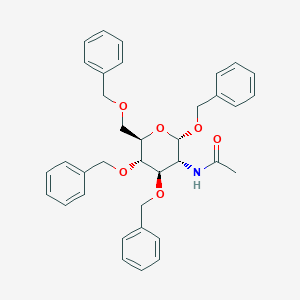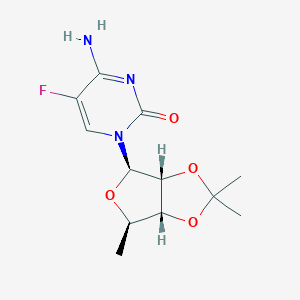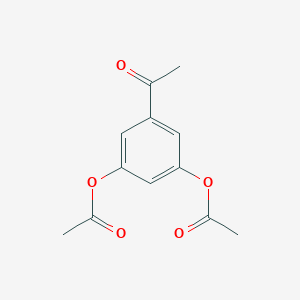
6,7-Dihydroxycoumarin-4-acetic Acid
Descripción general
Descripción
6,7-Dihydroxycoumarin-4-acetic Acid, also known as 6,7-Dihydroxy-4-coumarinylacetic acid, is a compound with the molecular formula C11H8O6 and a molecular weight of 236.18 . It is an effective ALR2 selective inhibitor . It has inhibitory effects on ALR2, SDH, and ALR1, with IC50 values of 9.6, 288, and 66.3 μM respectively . It significantly inhibits the accumulation of galactitol .
Synthesis Analysis
The synthesis of 6,7-Dihydroxycoumarin-4-acetic Acid and its derivatives has been a topic of interest for many organic and pharmaceutical chemists . The Pechmann coumarin synthesis method is one of the methods used in the synthesis of 7-hydroxy-4-substituted coumarins .Molecular Structure Analysis
The molecular structure of 6,7-Dihydroxycoumarin-4-acetic Acid contains a total of 26 bonds, including 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 hydroxyl group, and 2 aromatic hydroxyls .Chemical Reactions Analysis
The chemical reactions of 6,7-Dihydroxycoumarin-4-acetic Acid are influenced by structural modifications at the C-4 position . These modifications can have a significant impact on the glucuronidation of 6,7-dihydroxycoumarins .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dihydroxycoumarin-4-acetic Acid include a molecular weight of 236.18 g/mol, a XLogP3-AA of 0.2, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, a rotatable bond count of 2, an exact mass of 236.03208797 g/mol, a monoisotopic mass of 236.03208797 g/mol, and a topological polar surface area of 104 Ų .Aplicaciones Científicas De Investigación
Fluorescent Probes
Coumarin derivatives, including 6,7-Dihydroxycoumarin-4-acetic Acid, have been found to have good biological activity and application value in fluorescent probes . The strong fluorescence of their derivatives makes them valuable in this field .
Dyes and Optical Materials
The unique structure of coumarin, which includes 6,7-Dihydroxycoumarin-4-acetic Acid, leads to strong fluorescence of their derivatives, and it has important application value in dyes and optical materials .
Anticoagulant Activity
Many coumarin derivatives have been found to have anticoagulant activity . This makes 6,7-Dihydroxycoumarin-4-acetic Acid a potential candidate for research in this area.
Anti-inflammatory Activity
Coumarin derivatives, including 6,7-Dihydroxycoumarin-4-acetic Acid, have been found to have anti-inflammatory activity . This makes them valuable for research in treatments for various inflammatory diseases.
Anticancer Activity
Many coumarin derivatives have been found to have anticancer activity . This suggests that 6,7-Dihydroxycoumarin-4-acetic Acid could potentially be used in cancer research.
Anti-HIV Activity
Some coumarin derivatives have been found to have anti-HIV activity . This suggests that 6,7-Dihydroxycoumarin-4-acetic Acid could potentially be used in HIV research.
Biosensors
A novel portable and wireless intelligent electrochemical nanosensor was developed for the detection of 6,7-dihydroxycoumarin (6,7-DHC) using a modified screen-printed electrode . This suggests that 6,7-Dihydroxycoumarin-4-acetic Acid could potentially be used in the development of biosensors .
Antibacterial Activity
Coumarin derivatives, including 6,7-Dihydroxycoumarin-4-acetic Acid, have been found to have antibacterial activity . This makes them valuable for research in treatments for various bacterial infections.
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that many coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv biological activities
Biochemical Pathways
Coumarins are known to be involved in various pharmacological effects, including anti-pathogenic, anti-inflammatory, analgesic, anti-cancer, antioxidative stress, neuroprotective, and vascular protective effects .
Result of Action
Coumarin derivatives are known to exhibit a range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects .
Propiedades
IUPAC Name |
2-(6,7-dihydroxy-2-oxochromen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c12-7-3-6-5(1-10(14)15)2-11(16)17-9(6)4-8(7)13/h2-4,12-13H,1H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBNZFYHLQRFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419825 | |
| Record name | 6,7-Dihydroxy-4-coumarinylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydroxycoumarin-4-acetic Acid | |
CAS RN |
88404-14-2 | |
| Record name | 6,7-Dihydroxy-4-coumarinylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydroxy-4-coumarinylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



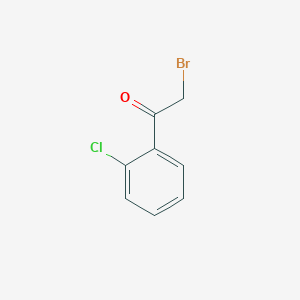
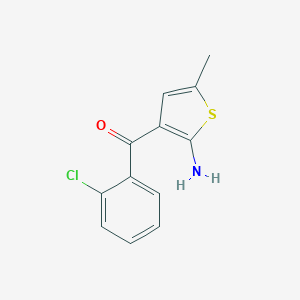

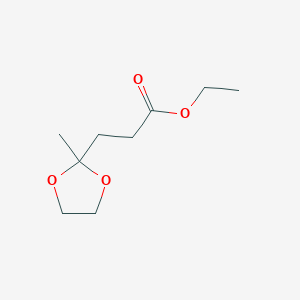
![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)


![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)

